Gold-Catalyzed Hydration Regioselectivity: Exclusive Cyclopropyl Methyl Ketone Formation vs. Allene Mixtures with Ag(I)/Fe(III)
Under Au(I)/Au(III) catalysis, 2-phenylcyclopropyl acetylene—the core scaffold of (2-ethynylcyclopropyl)benzene—undergoes hydration to give exclusively the cyclopropyl methyl ketone product with no detectable allene byproducts. In contrast, Ag(I)- or Fe(III)-catalyzed hydration of the same substrate yields substantial allene-type rearrangement products, indicating a divergent vinyl carbocation pathway [1]. This catalyst-controlled switch between 100% ketone (Au) and mixed allene/ketone (Ag/Fe) product distributions is not observed with simple phenylacetylene, where hydration uniformly yields acetophenone regardless of catalyst identity.
| Evidence Dimension | Product distribution in catalytic hydration |
|---|---|
| Target Compound Data | 100% cyclopropyl methyl ketone (Au catalysis); partial to exclusive allene products (Ag/Fe catalysis) |
| Comparator Or Baseline | Phenylacetylene: 100% acetophenone across Au, Ag, Fe catalysts (class-level baseline) |
| Quantified Difference | Catalyst-switchable product selectivity (ketone vs. allene) unique to 2-aryl-cyclopropyl acetylene scaffold |
| Conditions | Au(I)/Au(III), Ag(I), Fe(III) catalysts; hydration of terminal alkyne in aqueous/organic medium; products identified by GC-MS and NMR |
Why This Matters
Researchers studying vinyl carbocation mechanisms or requiring a catalyst-controllable ketone/allene switch can exploit this scaffold-specific behavior that is absent in phenylacetylene or 1-ethynyl isomers.
- [1] Stratakis, M. et al. Aryl-Substituted Cyclopropyl Acetylenes as Sensitive Mechanistic Probes in the Gold-Catalyzed Hydration of Alkynes. Comparison to the Ag(I)-, Hg(II)-, and Fe(III)-Catalyzed Processes. J. Org. Chem. 2013, 78, 8883–8890. View Source
